molecular formula C17H22BrClN2O2 B2800245 (5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2309603-52-7

(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2800245
CAS No.: 2309603-52-7
M. Wt: 401.73
InChI Key: PLOPSTXAUSEELI-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: is a complex organic compound characterized by its bromo and chloro substituents on the phenyl ring and a methoxypyrrolidinyl group attached to the piperidinyl ring

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is the Sodium-Glucose Co-transporter Type II (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and thereby lowers blood glucose levels .

Mode of Action

The compound interacts with its target, SGLT2, by binding to it and inhibiting its function . This inhibition prevents glucose from being reabsorbed in the kidney and instead, the glucose is excreted in the urine . This results in a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it prevents glucose from being reabsorbed back into the blood from the kidneys . This leads to an increase in glucose excretion and a decrease in blood glucose levels .

Result of Action

The result of the compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, the compound causes an increase in glucose excretion, which leads to a decrease in blood glucose levels . This can be beneficial in the management of conditions like type 2 diabetes .

Action Environment

The action of the compound can be influenced by various environmental factors For instance, factors such as pH and temperature could potentially affect the compound’s stability and efficacy Additionally, the presence of other substances, such as inhibitors or inducers of SGLT2, could also influence the compound’s action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not detailed in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is the Friedel-Crafts acylation to introduce the acyl group onto the phenyl ring. This is followed by nucleophilic substitution reactions to attach the piperidinyl and pyrrolidinyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromo and chloro groups to their corresponding oxo derivatives.

  • Reduction: : Reducing the oxo groups back to hydroxyl groups.

  • Substitution: : Replacing the bromo or chloro groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed

  • Oxidation: : Formation of (5-bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)carboxylic acid.

  • Reduction: : Formation of (5-bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanol.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • (3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone

  • (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrClN2O2/c1-23-14-6-9-21(11-14)13-4-7-20(8-5-13)17(22)15-10-12(18)2-3-16(15)19/h2-3,10,13-14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOPSTXAUSEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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